

Application Notes and Protocols for Cryo-EM

Sample Preparation of Crescentin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *CRES protein*

Cat. No.: *B1175948*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of crescentin samples for high-resolution structure determination using cryogenic electron microscopy (cryo-EM). The following sections outline the necessary steps from protein expression and purification to vitrification of the sample on EM grids.

Introduction

Crescentin is a bacterial cytoskeletal protein that forms filamentous structures essential for the characteristic crescent shape of *Caulobacter crescentus*.^{[1][2][3][4]} Determining the high-resolution structure of crescentin filaments is crucial for understanding its assembly and function, which can inform the development of novel antimicrobial agents. Cryo-EM is a powerful technique for visualizing such large, flexible macromolecular assemblies in their near-native state.^{[5][6]} However, successful structure determination is highly dependent on the quality of the cryo-EM sample.

A significant challenge in preparing crescentin for cryo-EM is its tendency to form aggregates and polymorphic filaments upon polymerization.^[1] To overcome this, a crescentin-specific nanobody, or a larger derivative termed a "megobody," has been successfully used to stabilize the filaments and produce samples suitable for high-resolution imaging.^{[1][2][7]} This protocol incorporates the use of a megobody for optimal sample preparation.

Experimental Protocols

Expression and Purification of Crescentin (CreS)

This protocol describes the expression of untagged *Caulobacter crescentus* crescentin in *E. coli* and its subsequent purification.

Materials:

- *E. coli* expression strain (e.g., BL21)
- Expression vector containing the CreS gene
- 2xTY growth media
- Kanamycin or Ampicillin
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 0.1% (v/v) Triton X-100, pH 7.2
- Sonicator
- Centrifuge

Procedure:

- Transform the *E. coli* expression strain with the crescentin expression vector.
- Inoculate a starter culture in 2xTY media with the appropriate antibiotic and grow overnight at 37°C.
- The following day, inoculate a larger volume of 2xTY media and grow at 37°C with shaking until the OD600 reaches approximately 0.6.[8][9]
- Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 4 hours.[8][9]
- Harvest the cells by centrifugation. All subsequent steps should be performed at 4°C.[8][9]

- Resuspend the cell pellet in Lysis Buffer.
- Lyse the cells by sonication.[\[8\]](#)[\[9\]](#)
- Clarify the lysate by centrifugation to remove cell debris.
- The untagged crescentin will be in the soluble fraction and can be further purified using standard chromatography techniques such as ion exchange and size exclusion chromatography.

Expression and Purification of Crescentin-Specific Megabody (MB13)

A crescentin-specific megabody (MB13) is used to stabilize the crescentin filaments for structural studies.[\[1\]](#)

Materials:

- Periplasmic expression vector for MB13
- *E. coli* expression strain
- Growth media and antibiotics
- TES Buffer: 0.2 M Tris pH 8, 0.5 mM EDTA, 0.5 M sucrose
- HisTrap HP column (Cytiva)
- Buffer B: 20 mM Tris-HCl, 50 mM NaCl, pH 8
- Imidazole
- Superdex 200 Increase 10/300 GL column (Cytiva)
- Concentrators (e.g., Amicon Ultra, Vivaspin)

Procedure:

- Express the MB13 in *E. coli* and harvest the cells.
- Perform periplasmic extraction by treating the cell pellet with TES buffer on ice.[10]
- Clarify the periplasmic extract by centrifugation.[10]
- Load the supernatant onto a HisTrap HP column.[10]
- Wash the column sequentially with:
 - 20 mM Tris pH 8, 900 mM NaCl[10]
 - 20 mM imidazole in Buffer B[10]
 - 50 mM imidazole in Buffer B[10]
- Elute the MB13 with 500 mM imidazole in Buffer B.[10]
- Concentrate the eluate and further purify by size exclusion chromatography using a Superdex 200 column equilibrated in 10 mM Tris-HCl and 20 mM NaCl, pH 8.[10]
- Pool the fractions corresponding to MB13 and concentrate to a final concentration of approximately 36 g/L.[10]
- Flash freeze the purified protein in liquid nitrogen and store at -80°C.[10]

Crescentin Filament Assembly and Complex Formation

Materials:

- Purified **CreS protein**
- Purified MB13
- Polymerization Buffer: 25 mM PIPES, 0.05% CHAPS, pH 6.5[11]
- Size exclusion chromatography system

Procedure:

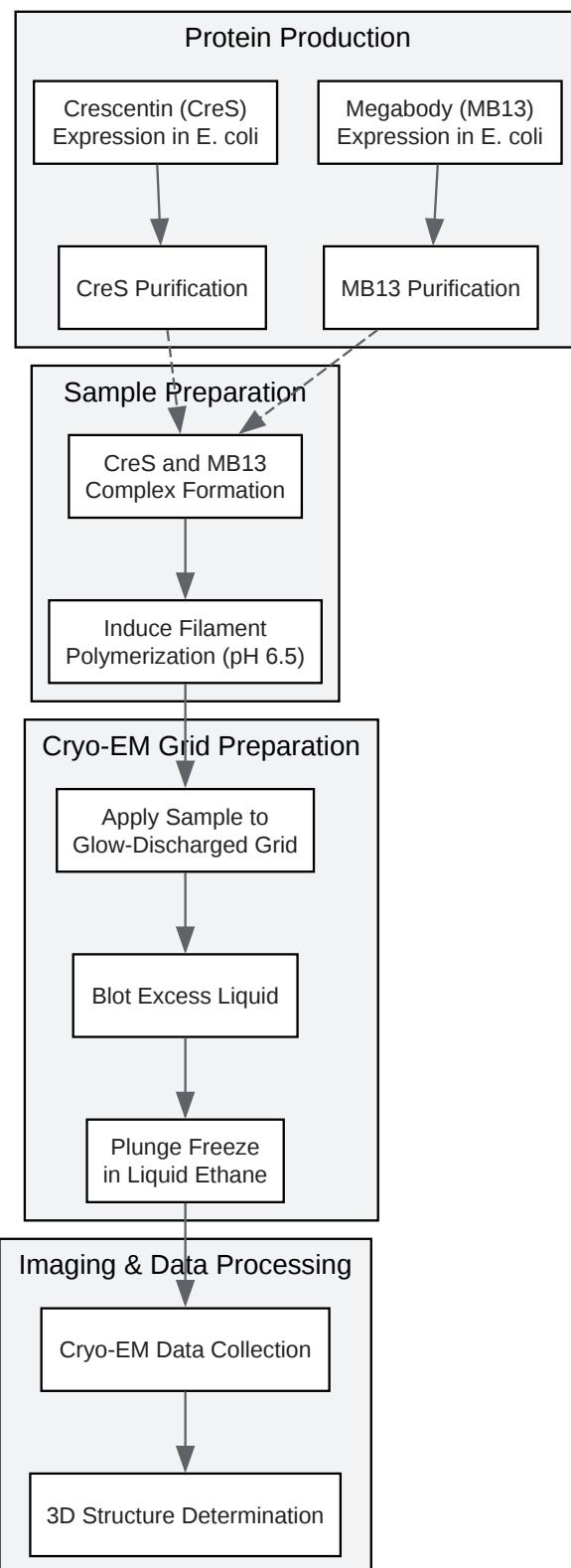
- Mix purified CreS with MB13. The stability of the complex can be initially assessed by size exclusion chromatography at pH 8.[1]
- To induce polymerization, dilute the CreS-MB13 complex into the Polymerization Buffer to a final concentration of approximately 0.2 g/L.[10]
- Incubate at room temperature for 15 minutes to allow for filament formation.[10]

Cryo-EM Grid Preparation

Materials:

- Crescentin filament-MB13 complex solution
- UltrAuFoil R2/2 gold grids (or similar)[11]
- Glow discharger
- Vitrification device (e.g., FEI Vitrobot Mark IV)[11]
- Liquid ethane[5]
- Liquid nitrogen

Procedure:


- Glow discharge the cryo-EM grids to make them hydrophilic.[5]
- In a controlled environment chamber of a vitrification device (e.g., Vitrobot), set the temperature and humidity (e.g., 283 K and 100% humidity).[11]
- Apply 3-5 μ L of the crescentin filament-MB13 complex solution to the glow-discharged grid. [5]
- Blot away excess liquid. The blotting time and force are critical parameters that need to be optimized for ideal ice thickness.
- Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[5]

- Store the vitrified grids in liquid nitrogen until ready for imaging.

Quantitative Data Summary

Parameter	Value	Reference
<hr/>		
CreS Expression		
IPTG Concentration	1 mM	[8][9]
Induction Time	4 hours	[8][9]
<hr/>		
CreS Purification		
Lysis Buffer	50 mM NaPO4, 150 mM NaCl, 0.1% Triton X-100, pH 7.2	[8][9]
<hr/>		
MB13 Purification		
Final Concentration	~36 g/L	[10]
<hr/>		
Filament Assembly		
Polymerization Buffer	25 mM PIPES, 0.05% CHAPS, pH 6.5	[11]
Final Protein Concentration	~0.2 g/L	[10]
Incubation Time	15 minutes	[10]
<hr/>		
Cryo-EM Grid Preparation		
Grid Type	UltrAuFoil R2/2 300 mesh gold grid	[11]
Sample Volume	3-5 μ L	[5]
Vitrobot Temperature	283 K	[11]
Vitrobot Humidity	100%	[11]
Cryogen	Liquid Ethane	[5][11]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for crescentin cryo-EM sample preparation.

Concluding Remarks

The protocol described provides a robust framework for preparing high-quality crescentin filament samples for cryo-EM analysis. The use of a specific megobody is a critical step to overcome inherent challenges with crescentin polymerization.[\[1\]](#) Optimization of blotting conditions and ice thickness during vitrification will be crucial for obtaining high-resolution data. Researchers should consider using negative stain electron microscopy as an initial screening step to assess filament formation and sample quality before proceeding to the more resource-intensive cryo-EM.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Filament structure and subcellular organization of the bacterial intermediate filament-like protein crescentin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filament structure and subcellular organization of the bacterial intermediate filament-like protein crescentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 7. rcsb.org [rcsb.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. EMDB-15402: Cryo-EM structure of crescentin filaments (wildtype, C2 symmetry ... - Yorodumi [pdjb.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Cryo-EM Sample Preparation of Crescentin]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1175948#cryo-em-sample-preparation-for-crescentin-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com